1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized using “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium, which provides a green and efficient approach to synthesizing triazoles .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of triazoles. This method utilizes a flow reactor and a heterogeneous copper catalyst to achieve high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can introduce new substituents to the triazole ring, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, inhibiting its activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole structure with diverse applications.
1,2,4-Triazole: Another triazole isomer with unique properties and applications.
1,5-Disubstituted 1,2,3-Triazoles: Compounds with similar substitution patterns but different biological activities
Uniqueness: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase-II inhibitor sets it apart from other triazoles .
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-pentyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-5-6-8-14-9(7-4-2)10(11(15)16)12-13-14/h3-8H2,1-2H3,(H,15,16) |
InChI Key |
YTLMPIIBXNQPLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(N=N1)C(=O)O)CCC |
Origin of Product |
United States |
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